

4-Chloroquinoline-3-carbaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

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An In-depth Technical Guide to **4-Chloroquinoline-3-carbaldehyde**: A Cornerstone Intermediate in Heterocyclic Synthesis

Introduction

4-Chloroquinoline-3-carbaldehyde is a bifunctional heterocyclic compound that has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring a quinoline core functionalized with both a reactive aldehyde group and a labile chlorine atom, offers a versatile platform for constructing complex molecular architectures. This dual reactivity allows for selective and sequential modifications, making it an invaluable intermediate in the synthesis of a wide array of fused heterocyclic systems and novel chemical entities.^[1] Its utility is particularly pronounced in the field of drug discovery, where the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, including those with antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3][4]} This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of **4-Chloroquinoline-3-carbaldehyde** consists of a bicyclic quinoline ring system. An electrophilic carbaldehyde (formyl) group is attached at the C-3 position, and a

chlorine atom, susceptible to nucleophilic substitution, is located at the C-4 position.^[1] This strategic placement of functional groups dictates the compound's chemical behavior and its utility as a synthetic precursor.

Key Physicochemical Data

The essential properties of **4-Chloroquinoline-3-carbaldehyde** are summarized in the table below for quick reference.

Property	Value	References
Molecular Formula	C ₁₀ H ₆ ClNO	^[5]
Molecular Weight	191.61 g/mol	^{[1][5][6]}
CAS Number	201420-30-6	^{[1][5]}
IUPAC Name	4-chloroquinoline-3-carbaldehyde	
Appearance	Solid	
Boiling Point	324.2 °C	
SMILES	<chem>C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl</chem>	
InChI Key	PTCAOHUEDACTEB-UHFFFAOYSA-N	^[1]

Synthesis and Chemical Reactivity

The synthesis and reactivity of **4-Chloroquinoline-3-carbaldehyde** are central to its application in chemical research.

Synthetic Methodologies

The most prevalent and efficient method for synthesizing **4-chloroquinoline-3-carbaldehydes** is the Vilsmeier-Haack reaction.^{[1][2][7]} This reaction involves the formylation of an electron-rich aromatic precursor, typically an acetanilide or a related derivative, using the Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a

formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).^[7] The reaction proceeds through electrophilic substitution followed by cyclization and hydrolysis to yield the target aldehyde.^[7] This method is highly versatile and allows for the preparation of various substituted quinoline-3-carbaldehydes.^[7]

Another synthetic approach involves the directed lithiation of 4-chloroquinoline. The chlorine atom at the C-4 position can direct lithiation to the C-3 position at low temperatures using a strong base like lithium diisopropylamide (LDA). The resulting 4-chloro-3-lithioquinoline intermediate, a potent nucleophile, can then be quenched with a formylating agent to introduce the aldehyde group.^[1]

Dual Chemical Reactivity

The synthetic power of **4-Chloroquinoline-3-carbaldehyde** stems from its two distinct reactive sites, which can be manipulated selectively.^[1]

- **Reactions at the Aldehyde Group (C-3):** The formyl group is a classic electrophilic center. It readily participates in condensation reactions with various nucleophiles, such as primary amines and hydrazines, to form the corresponding imines (Schiff bases) and hydrazones.^[1]^[8] It also undergoes olefination reactions like the Wittig reaction to produce vinyl-substituted quinolines.^[1]^[2] These transformations are fundamental for extending the molecular framework.
- **Reactions at the Chloro Group (C-4):** The chlorine atom is a good leaving group and is highly susceptible to nucleophilic aromatic substitution. This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of diverse functionalities at the C-4 position.^[1] Furthermore, this site is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.^[1]

This dual reactivity provides a strategic advantage, allowing for a diversity-oriented synthesis approach to generate libraries of complex quinoline-based heterocycles. For instance, a reaction with hydrazine can lead to the formation of pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological potential.^[1]

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